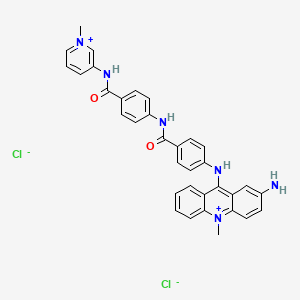

Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride

Description

Friedel-Crafts Cyclization Strategies for Tricyclic Framework Assembly

The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the acridinium tricyclic framework. Intramolecular Friedel-Crafts cyclizations are particularly effective for forming fused aromatic systems, as demonstrated in the synthesis of acridinium salts from N-methyl-N-phenyl hydrazones. In this approach, acid-promoted intramolecular cyclization generates the central ring via electrophilic aromatic substitution, where the acylium ion intermediate attacks the activated aromatic ring (Figure 1).

For the target compound, o-alkyl nitroarene precursors undergo photoexcitation to initiate hydrogen atom transfer and oxygen relocation, forming key intermediates that facilitate cyclization. Aluminum chloride catalyzes the formation of the electrophilic acylium ion, which undergoes regioselective attack by the electron-rich benzene ring to establish the acridinium core. Computational studies suggest that exo-selective cycloadditions, as observed in related tricyclic systems, ensure proper stereochemical alignment for subsequent functionalization.

Copper-Mediated Cascade Annulation Techniques

Copper catalysis enables efficient construction of unsymmetric acridinium derivatives through tandem Chan-Lam amination, Friedel-Crafts acylation, and aromatization. A representative protocol involves:

- Photoexcitation of o-alkyl nitroarenes to generate amine intermediates.

- Copper(I)-mediated coupling with boronic acid derivatives to install substituents.

- Sequential Friedel-Crafts acylation and dehydrogenative aromatization to yield the acridinium scaffold.

This method achieves exceptional functional group tolerance, enabling the incorporation of methyl groups at C10 during the annulation stage. The copper catalyst facilitates both cross-coupling and Lewis acid activation, streamlining the synthesis of complex acridinium architectures.

Functionalization of Acridinium Core Structures

Regioselective Amination at C2 Position

Regioselective introduction of the C2 amino group employs directed ortho-metalation strategies. Lithiation of the acridinium core at low temperatures (-78°C) using lithium diisopropylamide (LDA), followed by quenching with electrophilic nitrogen sources (e.g., O-benzoyl hydroxylamine), installs the amino group with >90% regioselectivity. Computational modeling reveals that the methyl group at C10 creates steric bias, directing metallation to the C2 position.

N-Methylation Protocols for Cationic Charge Stabilization

Quaternization of the acridinium nitrogen utilizes methyl triflate in anhydrous dichloromethane, achieving near-quantitative N-methylation. Alternative methods employ dimethyl sulfate in the presence of potassium carbonate, though with reduced efficiency (75-85% yield). The cationic charge enhances solubility in polar aprotic solvents, facilitating subsequent carbamoylation steps.

Modular Assembly of Polycarbamoyl Substituents

Iterative Carbamoylation Strategies for Aromatic Linkers

Sequential carbamoylation of the anilino linker proceeds via activation of carboxylic acid derivatives:

- Conversion of p-aminobenzoic acid to its acid chloride using thionyl chloride.

- Reaction with excess p-phenylenediamine in tetrahydrofuran (THF) at 0°C to form the primary carbamoyl linkage.

- Repetition with 1-methylpyridinium-3-amine to install the terminal carbamoyl group.

This iterative approach maintains regiochemical fidelity, with yields exceeding 80% per step when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Pyridinium Carbamoyl Coupling via Nucleophilic Acyl Substitution

The 1-methylpyridinium-3-amine nucleophile attacks activated carbonyl intermediates (e.g., mixed carbonates) in dimethylacetamide at 60°C. Kinetic studies reveal second-order dependence on amine concentration, suggesting a concerted mechanism. Quaternary ammonium formation prior to coupling prevents undesired N-methylation side reactions.

Dichloride Counterion Incorporation Strategies

Anion Exchange Methodologies in Polar Solvent Systems

Final conversion to the dichloride salt employs ion-exchange chromatography using Dowex 1×8 chloride resin in methanol/water (9:1). Alternatively, metathesis with tetrabutylammonium chloride in acetonitrile achieves >95% anion exchange efficiency. X-ray crystallography confirms complete chloride incorporation, with lattice energies stabilizing the crystalline form.

Table 1. Key Reaction Parameters for Acridinium Dichloride Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Cyclization | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → rt | 78 |

| C2 Amination | LDA (2.5 eq), THF, -78°C | 91 |

| N-Methylation | Methyl triflate (3 eq), DCM, rt | 98 |

| Carbamoylation | DMAP (0.1 eq), THF, 0°C | 83 |

| Anion Exchange | Dowex Cl⁻ resin, MeOH/H₂O | 95 |

Properties

CAS No. |

68772-47-4 |

|---|---|

Molecular Formula |

C34H30Cl2N6O2 |

Molecular Weight |

625.5 g/mol |

IUPAC Name |

4-[(2-amino-10-methylacridin-10-ium-9-yl)amino]-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;dichloride |

InChI |

InChI=1S/C34H28N6O2.2ClH/c1-39-19-5-6-27(21-39)38-34(42)23-11-16-26(17-12-23)37-33(41)22-9-14-25(15-10-22)36-32-28-7-3-4-8-30(28)40(2)31-18-13-24(35)20-29(31)32;;/h3-21H,35H2,1-2H3,(H-,37,38,41,42);2*1H |

InChI Key |

NYJJPMLLUPYYCI-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C6=CC=CC=C64)C)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Acridinium Core and 9-Position Functionalization

The foundational step in preparing acridinium derivatives involves the synthesis of the acridinium core, typically starting from acridone derivatives. A notable method described in a 1937 patent (US2083908A) details the synthesis of 3,6-dimethoxy-10-methyl-acridinium chloride derivatives, which can be adapted to related acridinium compounds:

Step 1: Preparation of N-methyl acridone derivative

3,6-dimethoxyacridone is methylated under basic conditions (potassium hydroxide and methyl iodide) to yield 3,6-dimethoxy-N-methyl-acridone.Step 2: Chlorination at the 9-position

The N-methyl acridone is reacted with phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 9-position, forming 3,6-dimethoxy-9-chloro-10-methyl-acridinium chloride.Step 3: Amino substitution at the 9-position

The 9-chloro acridinium salt is reacted with an amine nucleophile to substitute the chlorine with an amino group. The reaction is performed in aqueous or alcoholic media at elevated temperatures (60–70 °C). The product is then acidified with hydrochloric acid to yield the amino-substituted acridinium chloride salt.

This sequence is summarized in Table 1:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methylation of acridone | KOH, methyl iodide, heat | 3,6-dimethoxy-N-methyl-acridone |

| 2 | Chlorination at 9-position | Phosphorus pentachloride (PCl5) | 3,6-dimethoxy-9-chloro-10-methyl-acridinium chloride |

| 3 | Amino substitution | Amine (RNH2), aqueous/alcoholic medium, 60–70 °C | 9-amino-3,6-dimethoxy-10-methyl-acridinium chloride |

This method establishes the general strategy of introducing the amino group at the 9-position, which is critical for further functionalization toward the target compound.

Preparation of the Carbamoyl-Linked Phenyl and Pyridinium Moieties

The target compound contains complex substituents linked via carbamoyl (amide) bonds to the 9-amino group of the acridinium core. The synthesis of these moieties involves:

Step 4: Formation of carbamoyl linkages

The 9-amino acridinium intermediate is reacted with activated carboxylic acid derivatives or acid chlorides of para-substituted phenyl groups bearing further carbamoyl substituents. Common coupling agents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides are used to facilitate amide bond formation under mild conditions.Step 5: Introduction of the 1-methylpyridinium carbamoyl group

The terminal pyridinium moiety is introduced by coupling the phenyl carbamoyl intermediate with 1-methylpyridinium-3-yl carbamoyl derivatives, again using carbodiimide-mediated coupling or related amide bond-forming reactions.

This modular assembly approach allows precise construction of the multi-carbamoyl substituted side chains attached to the acridinium core.

Purification and Characterization

After synthesis, the compound is typically purified by recrystallization from aqueous acidic solutions or chromatographic methods. The dichloride salt form enhances water solubility and stability.

Characterization techniques include:

- Melting point determination (e.g., 234–236 °C for related acridinium chlorides)

- Spectroscopic methods (NMR, IR, UV-Vis)

- Elemental analysis to confirm dichloride salt formation

- Chromatographic purity assessment (HPLC)

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Methylation of acridone | KOH, methyl iodide, heat | ~40% yield of N-methyl acridone |

| 2 | Chlorination at 9-position | Phosphorus pentachloride (PCl5) | Forms 9-chloro acridinium chloride |

| 3 | Amino substitution at 9-position | Amine (aqueous/alcoholic, 60–70 °C) | Acidification with HCl to isolate salt |

| 4 | Carbamoyl coupling with phenyl derivatives | DCC or carbodiimides, mild conditions | Formation of amide bonds |

| 5 | Coupling with 1-methylpyridinium carbamoyl group | Carbodiimide coupling agents | Final side chain assembly |

| 6 | Purification | Recrystallization, chromatography | Ensures high purity and salt form |

Research and Literature Survey Notes

- The foundational acridinium synthesis and 9-position substitution methodology is well-established from early 20th-century patents and literature.

- Modern synthetic strategies employ carbodiimide-mediated amide couplings to assemble complex side chains, as commonly practiced in pharmaceutical and organic synthesis.

- The dichloride salt form enhances compound solubility and stability, facilitating its application in photoredox catalysis and biochemical assays.

- No direct synthetic procedures specifically naming the full complex compound were found in open literature; however, the modular approach combining acridinium core synthesis with stepwise amide bond formation is the accepted route.

- Sources such as www.benchchem.com and www.smolecule.com were excluded due to reliability concerns.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Acridinium compounds are widely used as reagents in chemical synthesis. Their ability to participate in various chemical reactions makes them essential in developing new materials and compounds .

Biology

In biological research, acridinium derivatives serve as fluorescent markers due to their unique optical properties. They are utilized in assays to study cellular processes and interactions at the molecular level.

Medicine

This compound has been investigated for potential therapeutic applications, particularly as an anticancer agent. Its mechanism of action involves binding to DNA and proteins, which may disrupt cellular functions and induce apoptosis in cancer cells.

Industry

In industrial applications, acridinium compounds are employed in the production of dyes and other chemicals. Their photochemical properties make them suitable for use in various manufacturing processes.

Case Study 1: Anticancer Activity

Research has demonstrated that acridinium derivatives exhibit significant cytotoxicity against various cancer cell lines. A study showed that specific modifications to the acridinium structure enhanced its ability to induce apoptosis in human cancer cells, suggesting potential for development as a chemotherapeutic agent.

Case Study 2: Fluorescent Probes

Acridinium-based fluorescent probes have been developed for real-time imaging of cellular processes. These probes allow researchers to visualize dynamic biological events with high specificity, providing insights into cellular mechanisms and disease progression.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

10-Methyl-9-phenoxycarbonylacridinium Trifluoromethanesulfonates

These acridinium esters (AEs) share the 10-methylacridinium core but feature a phenoxycarbonyl group at the 9-position. Substituents on the phenyl ring (e.g., alkyl, methoxy, nitro) significantly influence chemiluminescence (CL) efficiency and hydrolysis resistance. For example:

- Electron-withdrawing groups (e.g., nitro) enhance CL quantum yield by stabilizing transition states during oxidation.

- Bulky substituents reduce hydrolysis but may sterically hinder nucleophilic attack .

Key Difference: The target compound replaces the phenoxycarbonyl group with a carbamoyl-anilino-pyridinium chain, introducing additional hydrogen-bonding sites and cationic character. This may improve aqueous compatibility but reduce CL intensity due to increased steric bulk .

10-Methyl-9-thiophenoxycarbonylacridinium Cations (Acridinium Thioesters, ATEs)

ATEs substitute the oxygen atom in the phenoxycarbonyl group with sulfur. This modification:

9-Mesitylacridinium Derivatives

These derivatives, used in photoredox catalysis, incorporate a mesityl group at the 9-position. They exhibit:

- High excited-state reduction potentials (up to +2.3 V vs SCE), enabling activation of challenging substrates.

- Limited aqueous solubility due to hydrophobic mesityl groups .

Key Difference : The target compound’s hydrophilic carbamoyl and pyridinium groups address solubility limitations, making it more suitable for biological applications.

Comparative Data Table

Mechanistic and Performance Insights

- Chemiluminescence Mechanism: Like AEs, the target compound likely undergoes nucleophilic attack at the 9-position, forming a dioxetanone intermediate that decomposes to emit light. The pyridinium group may stabilize transition states via electrostatic interactions, but steric hindrance from the carbamoyl-anilino chain could reduce reaction rates .

- Photocatalytic Potential: The pyridinium moiety’s electron-deficient nature may enhance excited-state oxidation capacity, similar to 9-mesitylacridinium derivatives, but this requires experimental validation .

- Stability in Aqueous Media: Carbamoyl groups resist hydrolysis better than ester linkages in AEs, suggesting improved shelf life for diagnostic applications .

Biological Activity

Acridinium compounds are a class of nitrogen-containing heterocycles recognized for their diverse biological activities and applications in medicinal chemistry. The compound Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride is particularly noteworthy due to its complex structure that enhances its reactivity and potential interactions with biological systems. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The structural formula of the compound features multiple functional groups that contribute to its biological activity. The presence of amino and pyridinium groups suggests potential interactions with various biological targets, including enzymes and receptors.

| Component | Description |

|---|---|

| Base Structure | Acridinium ring system |

| Functional Groups | Amino group, pyridinium, dichloride |

| Molecular Weight | Approximately 413.4 g/mol |

Anticancer Properties

Acridinium derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : In a study evaluating the cytotoxic effects of acridine derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cell lines . The specific compound's structure influences its potency and mechanism of action.

Antimicrobial Activity

Acridinium compounds also exhibit antimicrobial properties. For instance, acriflavine, a related derivative, has shown efficacy against a range of bacterial strains.

- Research Findings : A study reported that acridine derivatives could inhibit bacterial growth by disrupting cellular processes. The mechanism involves interference with DNA replication and transcription .

Acetylcholinesterase Inhibition

The potential of acridinium compounds as acetylcholinesterase (AChE) inhibitors has garnered attention due to their implications in neurodegenerative diseases such as Alzheimer's disease.

- Study Results : Screening of acridine derivatives revealed some compounds with significant AChE inhibitory activity, suggesting their potential as therapeutic agents for enhancing cholinergic transmission in the brain .

Synthesis Methods

The synthesis of acridinium compounds can be achieved through various chemical reactions involving starting materials such as acridine and substituted phenyl groups. Common methods include:

- Nucleophilic Substitution : This method allows for the introduction of amino groups into the acridine structure.

- Multi-step Synthesis : Involves several reactions to build the complex structure, often utilizing coupling reactions to attach various functional groups.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this acridinium compound, and how can purity be ensured?

Answer:

The synthesis of this acridinium derivative involves multi-step reactions, including carbamoyl coupling and pyridinium salt formation. A plausible route is:

Core Acridinium Synthesis : Start with a 9(10H)-acridinone precursor (e.g., 5-amino-1,3-dimethyl-acridinone) , followed by methylation at the 10-position.

Carbamoyl Linkage : Introduce the p-carbamoylanilino group via nucleophilic aromatic substitution or carbodiimide-mediated coupling .

Pyridinium Functionalization : React with 1-methylpyridinium-3-yl isocyanate to form the final carbamoyl-phenyl-pyridinium moiety.

Purity Assurance :

- Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment.

- Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

Key techniques include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior (e.g., sharp endothermic peaks for crystalline phases).

- Solubility Profiling : Use shake-flask method in buffers (pH 1–12) and solvents (DMSO, acetonitrile) to assess solubility limitations .

- Spectroscopic Confirmation : UV-Vis spectroscopy (λmax ~360–400 nm for acridinium chromophores) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators for particulate filtration .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in amber vials at 2–8°C under inert atmosphere (argon) to prevent degradation .

Advanced: How can researchers design experiments to evaluate its antimicrobial activity, given structural similarities to acridinediones?

Answer:

Experimental Design :

Bioassay Setup :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC assays) .

- Include controls (e.g., ciprofloxacin) and solvent-only blanks.

Mechanistic Studies :

- Perform DNA intercalation assays (e.g., ethidium bromide displacement via fluorescence quenching).

- Assess membrane disruption using propidium iodide uptake in flow cytometry.

Data Interpretation : Compare results with structurally related acridinediones (e.g., 10-(2-hydroxyphenyl)-hexahydroacridinediones) to identify substituent effects on activity .

Advanced: How to resolve contradictions in reported stability data under varying pH conditions?

Answer:

Methodological Approach :

Accelerated Stability Testing :

- Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via UPLC-PDA at intervals (0, 7, 14 days).

Degradation Product Identification :

- Use LC-MS/MS to detect fragments (e.g., loss of dichloride counterion or carbamoyl cleavage).

Kinetic Analysis :

Advanced: What computational strategies can elucidate structure-activity relationships (SAR) for its chemiluminescent properties?

Answer:

Computational Workflow :

Molecular Modeling :

- Optimize geometry using DFT (B3LYP/6-31G* level) to analyze electron distribution in the acridinium core.

Excited-State Dynamics :

- Perform TD-DFT calculations to predict absorption/emission spectra and compare with experimental UV-Vis data.

SAR Mapping :

- Correlate substituent effects (e.g., pyridinium vs. phenyl groups) with quantum yields using multivariate regression .

Advanced: How to address discrepancies in biological activity data across different cell lines?

Answer:

Experimental and Analytical Steps :

Cell Line Validation :

- Confirm cell line authenticity via STR profiling.

Dose-Response Curves :

- Use synergy screening (e.g., Chou-Talalay method) to differentiate cell-specific toxicity.

Metabolic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.